molecular formula C17H17N3O3 B11548191 3-nitro-N'-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide

3-nitro-N'-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide

Cat. No.: B11548191
M. Wt: 311.33 g/mol
InChI Key: GRHZEHUFIXCKPP-SDXDJHTJSA-N
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Description

3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide is a chemical compound with the molecular formula C15H13N3O3. It is known for its unique structure, which includes a nitro group, a phenyl group, and a hydrazide linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.

Chemical Reactions Analysis

3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling .

Comparison with Similar Compounds

3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 3-nitro-N’-[(2Z)-1-phenylbutan-2-ylidene]benzohydrazide lies in its specific combination of functional groups and geometric configuration, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

3-nitro-N-[(Z)-1-phenylbutan-2-ylideneamino]benzamide

InChI

InChI=1S/C17H17N3O3/c1-2-15(11-13-7-4-3-5-8-13)18-19-17(21)14-9-6-10-16(12-14)20(22)23/h3-10,12H,2,11H2,1H3,(H,19,21)/b18-15-

InChI Key

GRHZEHUFIXCKPP-SDXDJHTJSA-N

Isomeric SMILES

CC/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC2=CC=CC=C2

Canonical SMILES

CCC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC2=CC=CC=C2

Origin of Product

United States

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